![molecular formula C24H18ClF3N2O3S B2826669 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 686744-22-9](/img/structure/B2826669.png)
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H18ClF3N2O3S and its molecular weight is 506.92. The purity is usually 95%.
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Scientific Research Applications
Toxicological Studies and Environmental Impact
- The compound has been involved in studies analyzing the toxicity and environmental impact of various chemicals. For instance, research has investigated the relationship between exposure to phenoxyherbicides, which include components similar to 2-chlorophenyl, and the incidence of soft tissue sarcoma. However, the results indicated a need for more studies to establish a definitive link between exposure to these chemicals and the increased risk of diseases such as sarcoma (Smith et al., 1984).
Pharmacokinetic Research
- In pharmacokinetic research, compounds with structures similar to the chlorophenyl and trifluoromethyl groups have been studied. For example, the pharmacokinetics of intravenous paracetamol in elderly patients were analyzed, highlighting the importance of understanding how different patient groups metabolize medications (Liukas et al., 2011).
Environmental Monitoring
- Certain studies have focused on environmental monitoring and the detection of hazardous substances. Research into the distribution of methyl sulfone metabolites of polychlorinated biphenyls and p,p'-DDE in human tissues has provided insights into the bioaccumulation and potential health risks of these substances (Chu et al., 2003).
Metabolism Studies
- Studies have also explored the metabolism of widely used medications, such as acetaminophen, and how they interact with various biological mechanisms. This includes examining the sulfation of sex hormones and how it may be affected by medication use (Cohen et al., 2018).
Mechanism of Action
Mode of Action
The presence of the trifluoromethyl group and the chlorosulfonation of benzene suggest that it may undergo certain radical reactions. The compound might interact with its targets through electrophilic aromatic substitution reactions . More research is required to confirm this hypothesis and to understand the resulting changes.
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates suggests that it may be involved in radical chemistry This could potentially affect various biochemical pathways, leading to downstream effects
Result of Action
Given its potential involvement in radical chemistry , it might induce certain changes at the molecular and cellular levels
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N2O3S/c25-19-10-4-1-7-16(19)13-30-14-22(17-8-2-6-12-21(17)30)34(32,33)15-23(31)29-20-11-5-3-9-18(20)24(26,27)28/h1-12,14H,13,15H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCCOSSUYARJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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